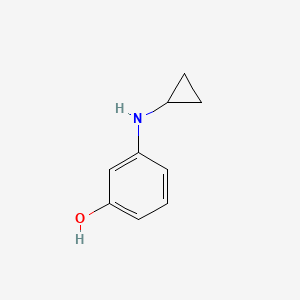

3-(Cyclopropylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-8(6-9)10-7-4-5-7/h1-3,6-7,10-11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLMMWLNILSNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694832-32-0 | |

| Record name | 3-(cyclopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Cyclopropylamino Phenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization due to its acidity and the nucleophilicity of the corresponding phenoxide ion. Reactions at this position primarily involve the formation of ethers and esters.

O-Alkylation Reactions

O-alkylation of 3-(Cyclopropylamino)phenol to form aryl ethers is a common transformation, typically achieved by reacting the corresponding phenoxide with an alkylating agent. The phenoxide is generated in situ using a suitable base. A notable example is the reaction with electrophilic three-carbon synthons like epichlorohydrin, which is used to introduce a glycidyl ether moiety. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion opens the epoxide ring of epichlorohydrin or displaces its chloride. rsc.org

The choice of base and solvent is crucial for achieving high yields and selectivity for O-alkylation over potential N-alkylation of the secondary amine. Common bases include inorganic hydroxides (e.g., NaOH) or carbonates (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone. thieme-connect.de

Table 1: Representative O-Alkylation Reaction

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Epichlorohydrin | Sodium Hydroxide | Water/Epichlorohydrin | 2-((3-(Cyclopropylamino)phenoxy)methyl)oxirane |

Other Phenol-Based Derivatizations

Beyond simple alkylation, the phenolic hydroxyl group can be converted into other functional groups, most commonly esters, through acylation. This transformation is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride. chemguide.co.uk The reactivity of phenols in esterification is lower than that of alcohols, often necessitating more reactive acylating agents than carboxylic acids themselves. nveo.orgresearchgate.net

The reaction with a reactive acyl halide, such as chloroacetyl chloride, can proceed readily to yield the corresponding ester. This reaction can be performed in the presence of a base like pyridine or sodium hydroxide to neutralize the HCl byproduct and facilitate the reaction by forming the more nucleophilic phenoxide ion. researchgate.net

Table 2: Representative O-Acylation Reaction

| Reactant | Reagent | Conditions | Product |

| This compound | Chloroacetyl chloride | Base (e.g., Pyridine), Room Temperature | 2-Chloro-1-(3-(cyclopropylamino)phenoxy)ethan-1-one |

Reactions Involving the Cyclopropylamino Moiety

The cyclopropylamino group offers two sites of reactivity: the lone pair of electrons on the secondary amine nitrogen and the strained C-C bonds of the cyclopropane (B1198618) ring.

Reactions at the Amine Nitrogen

The nitrogen atom of the secondary amine is nucleophilic and can react with a variety of electrophiles. Common reactions include acylation and sulfonylation to form amides and sulfonamides, respectively. For instance, acylation with an acyl chloride like chloroacetyl chloride in the presence of a suitable base will readily form the corresponding N-substituted amide. libretexts.orgbyjus.com Given the presence of the phenolic -OH group, selective N-acylation would typically require protection of the hydroxyl group first, or careful control of reaction conditions, as the phenoxide is also a potent nucleophile.

Table 3: Representative N-Acylation Reaction

| Reactant | Reagent | Conditions | Product |

| This compound | Acetyl Chloride | Base, Inert Solvent | N-Acetyl-N-cyclopropyl-3-aminophenol |

Reactions Involving the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions. These reactions typically proceed via cleavage of a C-C bond, which can be initiated by electrophiles, particularly strong acids. For cyclopropylamines, protonation of the amine can be followed by protolytic cleavage of a cyclopropane bond, often the distal C-C bond, to generate a dicationic intermediate that can be trapped by nucleophiles. This reactivity provides a pathway to linear amine derivatives from the cyclic precursor. However, these reactions often require harsh conditions, such as the use of superacids.

Electrophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). Both the hydroxyl (-OH) and the cyclopropylamino (-NH-cPr) groups are strong activating, ortho-, para-directing substituents. organic-chemistry.orgchemistrysteps.com Their combined effect makes the ring highly nucleophilic, facilitating reactions with even weak electrophiles under mild conditions.

The directing effects of the two groups are synergistic. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the amino group are also C2, C4, and C6. Therefore, electrophilic attack is strongly directed to these positions. The most likely positions for substitution are C4 and C6, which are para to one activating group and ortho to the other.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). wikipedia.orgnih.govwikipedia.org For this compound, formylation is expected to occur at the positions most activated by the -OH and -NHR groups, primarily the C4 or C6 position.

Mannich Reaction: As a highly activated phenol, this compound is a suitable substrate for the Mannich reaction. This three-component condensation with formaldehyde and a secondary amine (like dimethylamine) introduces an aminomethyl group onto the ring, typically at the ortho position to the powerful hydroxyl directing group. researchgate.net

Table 4: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile Source | Probable Position of Substitution | Product Structure |

| Vilsmeier-Haack | POCl₃ / DMF | C4 or C6 | 4-Cyclopropylamino-5-hydroxybenzaldehyde or 2-Cyclopropylamino-5-hydroxybenzaldehyde |

| Mannich Reaction | Formaldehyde, Dimethylamine | C2 or C4 or C6 | 2-(Dimethylaminomethyl)-5-(cyclopropylamino)phenol or 4-(Dimethylaminomethyl)-3-(cyclopropylamino)phenol or 2-(Dimethylaminomethyl)-3-(cyclopropylamino)phenol |

| Bromination | Bromine (Br₂) / Acetic Acid | C4 and/or C6 | 4-Bromo-3-(cyclopropylamino)phenol and/or 6-Bromo-3-(cyclopropylamino)phenol |

Oxidative and Reductive Transformations

The phenol and secondary amine moieties in this compound are susceptible to oxidation, while the aromatic ring can undergo reduction under specific conditions. The reactivity is influenced by the electron-donating nature of both the hydroxyl and amino groups, which activate the aromatic ring.

Oxidative Reactions: The electron-rich nature of the aminophenol core makes it susceptible to oxidation. In reactions involving N-substituted aminophenols, oxidation can lead to a variety of products depending on the reagents and reaction conditions. For instance, N-substituted 2-aminophenols can undergo oxidative transformation to form 2-substituted benzoxazoles, a reaction catalyzed by platinum nanoclusters cdnsciencepub.comresearchgate.net. This type of reaction involves a sequence of aerobic oxidation, enolization, and oxidative cyclization cdnsciencepub.comresearchgate.net.

Another potential oxidative pathway for aminophenols is oxidative dearomatization. In the presence of certain oxidants like hypervalent iodine reagents, N-allyl-2-aminophenols have been shown to form an ortho-quinone intermediate, which can then undergo further reactions nih.govacs.org. Oxidative polymerization is also a known reaction pathway for aminophenols and their N-substituted derivatives, which can form polycyclic structures nih.gov. The presence of both hydroxyl and amino groups on the aromatic ring activates the molecule for such polymerization processes nih.gov.

The cyclopropylamine (B47189) portion of the molecule also exhibits unique reactivity. Under specific catalytic conditions, such as with an iron(II) catalyst, N-aryl cyclopropylamines can undergo radical [3+2] cyclization reactions with alkenes to form polyfunctionalized cyclopentylamines acs.orgnih.gov. Photochemical activation can also induce a formal [3+2] cycloaddition of N-aryl cyclopropylamines without the need for photocatalysts chemrxiv.org.

Reductive Transformations: The phenol and secondary amine groups are generally stable under many reducing conditions. However, the aromatic ring of this compound can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum can reduce the aromatic ring to a cyclohexyl ring, though this typically requires high pressures and temperatures.

While the reduction of a nitrophenol to an aminophenol is a common synthetic transformation mdpi.com, the reduction of the aminophenol itself is less common. The C-O bond of the phenol is generally robust but can be cleaved under specific reductive conditions, often requiring conversion to a sulfonate ester or other derivative to increase its reactivity.

Derivatization for Analytical Characterization (e.g., GC-MS applications)

For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), chemical derivatization of polar compounds like this compound is often a necessary step. Derivatization increases the volatility and thermal stability of the analyte, improves chromatographic peak shape, and can enhance detection sensitivity jfda-online.com. The primary sites for derivatization on this compound are the active hydrogens of the phenolic hydroxyl (-OH) and the secondary amino (-NH) groups.

Common derivatization methods for compounds with these functional groups include silylation and acylation.

Silylation: Silylation is a widely used technique for derivatizing polar analytes for GC-MS analysis phenomenex.com. It involves replacing the active hydrogen of the hydroxyl and amino groups with a non-polar trimethylsilyl (TMS) group phenomenex.com. This conversion to TMS ethers and TMS amines significantly reduces the compound's polarity and boiling point, making it more amenable to GC analysis phenomenex.com. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Due to the presence of two active sites, a di-substituted TMS derivative would be the expected product.

Acylation/Acetylation: Acylation is another effective derivatization strategy. Acetylation, typically performed with acetic anhydride, converts the hydroxyl and amino groups into their corresponding ester and amide. This process also masks the polar functional groups, leading to increased volatility. The resulting acetylated derivative is often stable and exhibits good chromatographic properties. Solid-phase analytical derivatization using acetic anhydride has been developed for the analysis of phenols researchgate.net.

The table below summarizes common derivatization reactions applicable to this compound for GC-MS analysis.

| Derivatization Method | Reagent | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Silylation | BSTFA or MSTFA | Phenolic -OH and Amino -NH | 3-(N-Cyclopropyl-N-trimethylsilylamino)-1-(trimethylsiloxy)benzene |

| Acetylation | Acetic Anhydride | Phenolic -OH and Amino -NH | 3-(N-Acetyl-N-cyclopropylamino)phenyl acetate |

Computational and Theoretical Studies of 3 Cyclopropylamino Phenol and Analogs

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules from first principles. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest.

The three-dimensional conformation of 3-(Cyclopropylamino)phenol dictates its physical properties and how it interacts with other molecules. Computational methods can predict the most stable conformations by calculating the potential energy surface. For its analogs, the aminophenols, DFT studies have been performed to determine their relative stability and energetic properties.

A computational study on aminophenol isomers using DFT at the B3LYP/6-31G* level of theory provides insights into their thermodynamic stability. researchgate.net The calculated energies for 2-aminophenol (B121084), 3-aminophenol (B1664112), and 4-aminophenol (B1666318) reveal differences in their stability, which are attributed to factors like intramolecular hydrogen bonding and the electronic effects of the substituent positions. researchgate.netresearchgate.net For instance, 2-aminophenol can form a strong intramolecular hydrogen bond, which stabilizes its structure. researchgate.net The 3-aminophenol isomer, which is the parent phenol (B47542) of the title compound, is generally found to be less reactive and more stable than the 2- and 4-isomers based on calculated bond dissociation energies and ionization potentials. researchgate.net

Furthermore, theoretical studies on the gas-phase pyrolysis of cyclopropylamine (B47189) have provided detailed thermochemical parameters, including enthalpies of formation for the molecule and its reaction intermediates, calculated using methods such as B3LYP, M06-2X, and G3(MP2). tandfonline.com These calculations are crucial for understanding the energetics of reactions involving the cyclopropylamine moiety.

Table 1: Calculated Energetic Properties of Aminophenol Isomers (Analogs of this compound) Calculations performed using DFT at the B3LYP/6-31G level of theory.* researchgate.net

| Compound | HOMO Energy (eV) | Ionization Potential (kcal/mol) | O-H Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|

| 2-Aminophenol | -4.86 | 161.09 | 387.06 |

| 3-Aminophenol | -5.10 | 166.29 | 399.29 |

| 4-Aminophenol | -4.70 | 157.44 | 389.92 |

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability. mdpi.com

For aminophenol analogs, the HOMO is typically localized on the electron-rich aromatic ring and the substituents, indicating these are the likely sites for electrophilic attack. The LUMO is generally distributed over the aromatic system as well. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. researchgate.net Studies on aminophenol isomers show that the 4-aminophenol analog has the highest HOMO energy and lowest ionization potential, suggesting it is the most reactive towards electron abstraction. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack or hydrogen bonding.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most favorable reaction pathways.

The synthesis of cyclopropylamines often involves specialized reactions, such as the Kulinkovich-Szymoniak reaction, which converts nitriles into primary cyclopropylamines using a titanium-based reagent. organic-chemistry.orgacsgcipr.org The mechanism involves the formation of a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org Computational studies can model this multi-step process, identifying the structures of key transition states and intermediates. Transition state analysis allows for the calculation of activation energy barriers, providing a quantitative understanding of reaction kinetics and selectivity. While detailed computational studies on the Kulinkovich-Szymoniak reaction are specialized, the general Kulinkovich reaction mechanism has been the subject of theoretical analysis, scrutinizing the formation of the key titanacyclopropane species. wikipedia.org Similarly, computational modeling has been effectively used to guide the synthesis of other strained ring systems by predicting which reactants will successfully form the desired products under specific conditions, such as photocatalysis. mit.edu

Mapping the energetic profile of a reaction provides a comprehensive view of its thermodynamic and kinetic feasibility. For the synthesis of this compound, two key transformations are the amination of a phenol and the formation of the cyclopropyl (B3062369) group.

Computational studies on the rhodium-catalyzed amination of phenols have proposed reaction mechanisms involving intermediates such as an η⁵-phenoxo Rh(III) complex. organic-chemistry.org DFT calculations can be used to determine the relative energies of these intermediates and the transition states connecting them, creating a complete energetic profile. This profile helps to identify the rate-determining step and understand how the catalyst facilitates the reaction. Similarly, the energetic profile for the pyrolysis of cyclopropylamine has been computationally determined, showing the reaction to be endothermic for the initial ring-opening step to form a biradical intermediate. tandfonline.com Such analyses are crucial for optimizing reaction conditions like temperature and pressure to favor the desired product formation.

Molecular Docking and Binding Affinity Predictions (in relation to biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

For analogs of this compound, molecular docking has been successfully applied to predict their interaction with various protein targets. For example, a study on novel 4-aminophenol-1,2,4-oxadiazole hybrids identified a potent compound that induces apoptosis in triple-negative breast cancer cells. nih.gov Molecular docking simulations showed that this compound binds effectively to the active site of the MAP kinase p38 protein, with a calculated docking score of -7.06 kcal/mol. nih.gov Another study involving different 4-aminophenol derivatives reported strong binding affinities against an antidiabetic target, with binding energies ranging from -10.51 to -12.321 kcal/mol. mdpi.com

The cyclopropylamine moiety is also present in pharmacologically active compounds. Analogs of fentanyl containing a cyclopropyl group have been studied for their binding to opioid receptors. nih.gov These studies combine experimental binding assays (determining Ki values) with molecular modeling to understand the structural basis for the observed differences in receptor affinity and selectivity. Such computational predictions are crucial for rational drug design, allowing for the optimization of ligand structures to enhance binding affinity and efficacy. nih.gov

Table 2: Molecular Docking and Binding Affinity Data for Analogs of this compound

| Analog Class / Compound | Biological Target | Computational Metric | Reported Value | Reference |

|---|---|---|---|---|

| 4-Aminophenol-1,2,4-oxadiazole hybrid (Compound 7k) | MAP Kinase p38 | Docking Score | -7.06 kcal/mol | nih.gov |

| 4-Aminophenol Schiff base derivatives | Antidiabetic Target (PDB: 2ZEO) | Binding Energy | -10.51 to -12.321 kcal/mol | mdpi.com |

| Cyclopropylfentanyl | μ-Opioid Receptor (MOR) | Binding Affinity (Ki) | 2.8 nM | nih.gov |

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Computational modeling has become an indispensable tool in modern drug discovery for predicting the biological activity of compounds and guiding the synthesis of more potent and selective analogs. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.org For phenolic compounds like this compound and its analogs, these computational methods provide deep insights into the molecular features crucial for their desired effects.

A common approach in QSAR studies of phenolic compounds involves the calculation of various molecular descriptors. nih.govresearchgate.net These descriptors can be electronic, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential (IP), and bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. researchgate.netnih.gov Lipophilic parameters like LogP are also frequently incorporated. researchgate.net For instance, a QSAR model for a series of phenolic antioxidants found a strong correlation between their antioxidant activity (pIC50) and the BDE of the O-H bond and the ionization potential. researchgate.net This suggests that the ease of hydrogen atom transfer from the hydroxyl group is a key determinant of activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by analyzing the steric and electrostatic fields surrounding the molecules. nih.govmdpi.com These models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. mdpi.comresearchgate.net For example, a CoMSIA model for phenolic acids revealed that bulky, electron-donating substituents on the phenol ring and hydrogen-bond donor groups at the ortho-position were favorable for high free-radical scavenging activity. nih.gov

In a hypothetical SAR study of this compound analogs, computational models could be built to explore how modifications at different positions affect a specific biological activity. Key modifications could include:

Substitution on the aromatic ring: Adding electron-donating or electron-withdrawing groups could modulate the electronic properties of the phenol and its reactivity.

Modification of the cyclopropyl group: Altering the cyclopropyl moiety could impact steric interactions and binding affinity within a target protein.

The findings from such a computational study can be summarized to guide further synthetic efforts.

Table 1: Hypothetical SAR Data for this compound Analogs This table is illustrative and based on general QSAR principles for phenolic compounds.

| Compound | Modification | Predicted Key Descriptor (e.g., O-H BDE in kcal/mol) | Predicted Relative Activity | Rationale for Activity Change |

| This compound | Parent Compound | 85.0 | 1.0 | Baseline reference. |

| Analog A | 4-Chloro substitution | 84.5 | 1.2 | Electron-withdrawing group may stabilize the phenoxyl radical. |

| Analog B | 4-Methoxy substitution | 86.2 | 0.8 | Electron-donating group may destabilize the phenoxyl radical, decreasing H-atom donation. |

| Analog C | N-Methyl substitution | 85.0 | 0.9 | Increased steric bulk at the nitrogen may hinder optimal binding to a target. |

| Analog D | 2-Hydroxy substitution | 82.1 | 2.5 | Potential for intramolecular hydrogen bonding, which significantly lowers BDE and enhances activity. nih.gov |

Metabolic Stability Predictions (e.g., Cytochrome P450 and GST enzyme interactions)

In silico methods are crucial for predicting the metabolic fate of new chemical entities in the early stages of drug development, helping to identify potential liabilities such as rapid clearance or the formation of reactive metabolites. bohrium.comresearchgate.net For this compound, computational models can predict its interaction with key metabolic enzymes, primarily Cytochrome P450 (CYP) and Glutathione (B108866) S-transferase (GST) enzymes.

Cytochrome P450 (CYP) Interactions: CYP enzymes are a major family of Phase I enzymes responsible for the oxidative metabolism of a vast number of xenobiotics. researchgate.net Phenolic compounds are known substrates for various CYP isoforms, often undergoing hydroxylation on the aromatic ring. nih.gov The cyclopropylamine moiety is also a substrate for CYP-mediated metabolism. A key metabolic pathway for N-cyclopropylamines is N-dealkylation. acs.org

Computational studies on the P450-catalyzed N-dealkylation of a model substrate, N-cyclopropyl-N-methylaniline, have provided significant insights. These studies argue strongly for a mechanism involving a conventional C-hydroxylation at the carbon attached to the nitrogen, forming a carbinolamine intermediate. acs.org This intermediate then fragments to yield the N-dealkylated product and cyclopropanone, which is further hydrated or metabolized. acs.org This mechanism avoids the formation of highly reactive species that would arise from a single electron transfer (SET) mechanism, which would lead to the opening of the cyclopropane (B1198618) ring. acs.org

For this compound, several potential sites of metabolism (SoMs) can be predicted using computational tools that model enzyme-substrate interactions: mdpi.comjyu.fi

Aromatic Hydroxylation: The phenolic ring is susceptible to further hydroxylation, catalyzed by isoforms like CYP2C9 or CYP3A4, which are known to metabolize polyphenols. nih.govnih.gov

N-Dealkylation: The cyclopropyl group can be cleaved via the C-hydroxylation/carbinolamine pathway, leading to the formation of 3-aminophenol and cyclopropanone. acs.org

Hydroxylation of the Cyclopropyl Ring: Direct oxidation of the cyclopropyl ring is another possible, though often minor, metabolic pathway.

Glutathione S-transferase (GST) Interactions: GSTs are Phase II enzymes that catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. nih.gov While direct conjugation to the parent phenol is unlikely, if oxidation of the aromatic ring by CYPs leads to the formation of a reactive quinone-like intermediate, this electrophilic species would be a prime substrate for GST-mediated detoxification. researchgate.net Computational docking models can be used to predict the binding affinity of such metabolites to the active site of various GST isoforms.

The predicted metabolic pathways and the enzymes involved are summarized in the table below.

Table 2: Predicted Metabolic Stability and Pathways for this compound

| Metabolic Pathway | Predicted Enzyme(s) | Potential Metabolite(s) | Predicted Rate of Metabolism |

| Aromatic Hydroxylation | CYP2C9, CYP3A4 | 3-(Cyclopropylamino)benzene-1,X-diol | Moderate |

| N-Dealkylation | CYP2B1, other CYPs | 3-Aminophenol, Cyclopropanone | Moderate to High |

| Glucuronidation (Phase II) | UGTs | 3-(Cyclopropylamino)phenyl glucuronide | High |

| Sulfation (Phase II) | SULTs | 3-(Cyclopropylamino)phenyl sulfate | High |

| GST Conjugation (Phase II) | GSTs | Glutathione conjugate of oxidized metabolite | Low (dependent on formation of reactive intermediates) |

In Vitro Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The aminophenol scaffold is a key feature in many enzyme inhibitors, particularly those targeting kinases. The combination of a hydrogen-bond-donating phenol (B47542) group and a strategically positioned amino group allows for critical interactions within enzyme active sites.

Kinase Inhibition (e.g., CSNK2A, PI3K/mTOR)

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cellular processes, and its inhibition is a major target in therapeutic development, especially in oncology. mdpi.com Dual inhibitors targeting this pathway are of significant interest. mdpi.com Although direct inhibition of Casein Kinase 2 (CSNK2A) or the PI3K/mTOR pathway by 3-(Cyclopropylamino)phenol has not been specifically documented in the available research, compounds with aminophenol substructures have been investigated as kinase inhibitors. The PI3K/mTOR pathway's role in neuroinflammation highlights its importance as a therapeutic target, with inhibitors showing potential to mitigate inflammation-driven cytotoxicity in in vitro models. mdpi.com

Potency and Selectivity Profiling in Cell-Free Systems

The evaluation of a compound's inhibitory potential is determined through potency and selectivity profiling, often conducted in cell-free biochemical assays. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by 50%. Selectivity refers to an inhibitor's ability to target a specific enzyme over others. nih.gov

Quantifying selectivity is crucial; a common method is the selectivity score (S), calculated by dividing the number of kinases an inhibitor binds to with a certain affinity by the total number of kinases tested. nih.gov A score closer to zero signifies a more selective compound. nih.gov Kinase selectivity profiling is often performed with the ATP concentration set near the Michaelis constant (Km) for each kinase to ensure the resulting profile reflects the inhibitor's intrinsic affinities. nih.gov

Table 1: Illustrative Example of Kinase Inhibition Data in a Cell-Free System This table is a hypothetical representation to illustrate how potency and selectivity data are typically presented. No specific data for this compound was found.

| Target Kinase | Compound | IC50 (nM) | Selectivity Score (S) |

|---|---|---|---|

| CSNK2A | Example Inhibitor A | 85 | 0.05 |

| PI3Kα | Example Inhibitor A | 120 | |

| mTOR | Example Inhibitor A | 250 |

Crystallographic Studies of Ligand-Enzyme Interactions

X-ray crystallography is a powerful technique for visualizing the precise interactions between a ligand (inhibitor) and its target enzyme at an atomic level. This method can reveal how a compound fits into the enzyme's binding pocket and which functional groups are responsible for its inhibitory activity. For a molecule like this compound, crystallographic studies would likely show the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor, while the cyclopropyl (B3062369) group could engage in hydrophobic interactions within the active site. Such structural insights are invaluable for structure-based drug design and optimizing inhibitor potency and selectivity.

Antimicrobial and Antiviral Activity (in vitro)

Phenolic compounds, as a broad class, are widely recognized for their diverse biological activities, including antimicrobial and antiviral properties. frontiersin.orgphcogrev.comnih.gov

Antimalarial Activity in Cell-Based Assays

While direct studies on this compound are not available, related structures have been evaluated for antimalarial activity. For instance, various 4-aminophenol (B1666318) derivatives have demonstrated antimicrobial properties. mdpi.com In the search for new antimalarials, acylphenoxazine derivatives have shown potent in vitro efficacy against multiple strains of Plasmodium falciparum, including those resistant to chloroquine and pyrimethamine. nih.gov Similarly, amentoflavone, a phenolic compound, and its derivatives have been tested against P. falciparum, with one derivative showing moderate activity with an IC50 value of 1.99 µM. nih.gov These studies underscore the potential of phenol-containing scaffolds in the development of antimalarial agents. Bioluminescence-based assays are a common platform for evaluating the pharmacological properties of antimalarial drugs in vitro. doaj.org

Table 2: In Vitro Antimalarial Activity of Selected Phenolic and Aminophenol-Related Compounds

| Compound Class/Name | Target Organism | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Tetra methoxy (B1213986) amentoflavone | Plasmodium falciparum | 1.99 ± 0.42 μM | nih.gov |

| Acylphenoxazine derivatives (ITT-001 to 004, 006) | P. falciparum (3D7 and W2 strains) | ~10 nM | nih.gov |

Antiviral Activity (e.g., β-Coronaviruses including SARS-CoV-2) in Cell-Based Assays

Phenolic compounds have been a major focus of research for their antiviral properties, particularly against coronaviruses. phcogrev.com Studies have shown that various polyphenols can interfere with viral replication and infection mechanisms. frontiersin.orgnih.gov The antiviral mechanisms of phenolics against coronaviruses include blocking viral proteins, such as proteases (e.g., 3CLpro), which are essential for viral replication. nih.govnih.gov

For example, in vitro studies have demonstrated that certain phenolic acids can significantly reduce the particle production of human coronavirus HCoV-NL63. nih.gov Caffeic acid, in particular, was noted for its ability to reduce virus yield with an IC50 of 3.54 µM. nih.gov Another study evaluating nine common plant-derived phenolic compounds found that curcumin inhibited the cytopathic effect induced by SARS-CoV-2 in Vero E6 cells (EC50 of 13.63 µM) and showed more potent activity in human lung A549 cells (EC50 of 4.57 µM). researchgate.net These findings highlight the potential of the broader class of phenolic compounds as a basis for developing antiviral therapies. phcogrev.com

Table 3: In Vitro Antiviral Activity of Representative Phenolic Compounds Against Coronaviruses

| Compound | Virus | Cell Line | Reported Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| Caffeic Acid | HCoV-NL63 | Not Specified | IC50 = 3.54 μM (virus yield) | nih.gov |

| Curcumin | SARS-CoV-2 | Vero E6 | EC50 = 13.63 μM | researchgate.net |

| Curcumin | SARS-CoV-2 | A549-hACE2-TMPRSS2 | EC50 = 4.57 μM | researchgate.net |

Mechanistic Investigations of Cellular Pathways

Phenolic compounds, as a broad class, are known to interact with various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammation and cellular stress responses. However, specific studies investigating the mechanistic effects of this compound on these or any other cellular pathways are not available in the current scientific literature. Therefore, its specific molecular targets and the signaling cascades it may modulate remain uncharacterized.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. While compounds containing cyclopropyl groups have been explored for their potential antimycobacterial properties, there is no published research specifically evaluating the in vitro antitubercular activity of this compound against M. tuberculosis or other mycobacterial species.

Receptor Interaction Studies (in vitro)

The interaction of small molecules with neurotransmitter receptors is a cornerstone of neuropharmacology. The structural components of this compound suggest the possibility of interaction with various receptors.

Dopamine Receptor Interactions

Dopamine receptors are critical targets for drugs treating a range of neurological and psychiatric disorders. In vitro binding assays are essential to determine the affinity and selectivity of compounds for different dopamine receptor subtypes (e.g., D1, D2, D3). At present, there are no published studies that report the binding affinities or functional activities of this compound at any dopamine receptor subtype.

Histamine Receptor Interactions

Histamine receptors are involved in allergic reactions and other physiological processes. In vitro studies are used to characterize the interaction of compounds with histamine receptor subtypes (H1, H2, H3, H4). There is currently no available data from in vitro assays to define the interaction profile of this compound with any of the histamine receptors.

Serotonin Receptor Interactions

Serotonin receptors are a diverse family of receptors implicated in numerous physiological and pathological processes, making them important drug targets. While structurally related compounds, such as certain cyclopropylamine (B47189) derivatives, have been investigated for their affinity to serotonin receptors, there is a lack of specific data on the binding profile and functional activity of this compound at any serotonin receptor subtype.

Antioxidant and Anti-inflammatory Effects (in vitro models)

The phenol moiety is a well-known pharmacophore that can confer antioxidant properties, often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Furthermore, phenolic compounds are frequently investigated for their anti-inflammatory potential in various in vitro models, for instance, by measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in cell-based assays. Despite these general characteristics of phenolic compounds, specific in vitro studies to quantify the antioxidant capacity or to determine the anti-inflammatory effects of this compound have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Analysis from Biological Data

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is crucial in understanding how chemical modifications influence their biological activity. By systematically altering different parts of the molecule, researchers can deduce the key structural features required for optimal efficacy and selectivity towards a specific biological target. The following sections detail the impact of substituent modifications and the role of stereochemistry on the biological activity of compounds analogous to this compound.

Impact of Substituent Modifications on Activity

Research into analogs of this compound, specifically 3-[3-(phenalkylamino)cyclohexyl]phenols, has shed light on the critical role of the N-substituent in modulating biological activity. These compounds were designed and evaluated for their antagonist activity at the μ-opioid receptor (MOR). unica.itbohrium.comnih.gov

For instance, in the studied 3-[3-(phenalkylamino)cyclohexyl]phenol series, variations in the phenalkyl group led to a range of MOR antagonist activities. At higher concentrations, these compounds were observed to decrease DAMGO-induced GTPγS stimulation by 52% to 75%, indicating their antagonist properties. unica.itbohrium.comnih.gov This highlights the sensitivity of the receptor to the size and conformation of the substituent on the nitrogen atom. The data underscores the importance of the N-substitution pattern for achieving potent biological activity.

| Compound | N-Substituent | MOR Antagonist Activity (% Inhibition of DAMGO-induced GTPγS stimulation) |

|---|---|---|

| Analog Series | Phenalkyl | 52% to 75% |

Stereochemical Influence on Biological Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with different stereoisomers of a ligand.

In the investigation of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, stereochemistry was identified as a crucial factor for MOR–ligand complex stability. unica.itbohrium.comnih.gov In silico docking studies and experimental evaluations revealed that a specific combination of stereochemistry at the C-1 position of the cyclohexyl ring and the nature of the N-substitution was essential for effective binding to the MOR. unica.itbohrium.com

One particular compound from the series, designated as compound 9, exhibited the highest experimental binding affinity and the most potent antagonist activity. unica.itbohrium.comnih.gov Further computational analysis of this compound revealed that the most promising stereoisomer possessed a (1R, 3R, 5S) configuration. unica.itbohrium.comnih.gov This specific arrangement resulted in a 1,3-cis configuration with the phenol ring oriented in an equatorial position, which was deemed optimal for stable interaction within the MOR binding pocket. unica.itbohrium.comnih.gov This finding strongly suggests that for derivatives of this compound, the stereochemical configuration at any chiral centers, including the cyclopropyl ring or any substituted positions on the phenol ring, would be a critical determinant of biological efficacy.

| Stereoisomer | Configuration | Relative Binding Affinity | Relative Antagonist Activity |

|---|---|---|---|

| Most Active Isomer of Compound 9 | (1R, 3R, 5S) | Highest | Highest |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Diversification

The future exploration of 3-(Cyclopropylamino)phenol's therapeutic potential hinges on the development of innovative and efficient synthetic methodologies to generate a diverse library of analogues. The goal is to systematically modify the core structure to explore the structure-activity relationship (SAR).

Key areas for synthetic diversification include:

Phenolic Hydroxyl Group Modification: The phenol (B47542) group is a prime target for modification. Strategies such as esterification and etherification can be employed to create prodrugs or alter the compound's pharmacokinetic profile. mdpi.com Furthermore, advanced methods involving enzymatic conjugation could introduce novel functionalities, potentially enhancing antimicrobial or other biological activities. mdpi.com

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, nitro, or cyano groups) onto the phenyl ring can profoundly influence electronic properties, binding affinity, and metabolic stability. Methodologies like oxidative cyclization at the ortho-position of the phenol could be explored to create more complex, polycyclic frameworks. mdpi.com

Amino Linker and Cyclopropyl (B3062369) Group Alteration: The secondary amine provides a handle for introducing a wide range of substituents. Additionally, synthetic routes that allow for the modification or replacement of the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or acyclic alkyl groups could yield valuable SAR data. The development of catalytic enantioselective methods will be crucial for preparing specific stereoisomers, as the chirality can significantly impact biological activity. nih.gov

The creation of a chemically diverse library is a foundational step, enabling broader screening and discovery efforts.

| Diversification Strategy | Potential Synthetic Approach | Objective |

| Phenol Modification | O-alkylation, O-acylation, Phosphorylation | Improve solubility, metabolic stability, create prodrugs |

| Aromatic Ring Substitution | Electrophilic Aromatic Substitution | Modulate electronic properties, enhance target binding |

| Amino Group Derivatization | Reductive amination, Acylation | Explore SAR at the linker region, alter polarity |

| Cyclopropyl Ring Analogs | Use of alternative cycloalkylamines | Determine the role of the cyclopropyl motif in activity |

Advanced Computational Approaches for Rational Design

To guide the synthetic efforts described above, advanced computational chemistry offers a powerful tool for the rational design of novel this compound derivatives. By modeling the interactions between potential analogues and biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a cornerstone of this approach. explorationpub.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. explorationpub.com These models correlate the 3D structural features of a series of compounds with their biological activity, providing a roadmap for designing more potent molecules. explorationpub.com

The process would involve:

Homology Modeling: If the crystal structure of a target protein is unknown, a model can be built based on the known structures of related proteins.

Molecular Docking: The parent compound and its virtual derivatives are "docked" into the active site of the target protein to predict their binding orientation and affinity. This helps identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. explorationpub.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of designed compounds, helping to filter out molecules with poor drug-like properties early in the process. explorationpub.com

These in silico methods save significant time and resources by focusing synthetic work on compounds with the most promising profiles. nih.gov

Exploration of New Biological Targets and Pathways (in vitro)

While this compound may have known activities, its structural features suggest it could interact with a variety of biological targets. A key future direction is to explore its potential against new targets and pathways through target-agnostic screening approaches.

Phenotypic drug discovery (PDD) is a powerful strategy in this regard. nih.gov Instead of screening against a specific, isolated protein, PDD involves testing compounds in disease-relevant cellular or organismal models and observing a desired change in phenotype (e.g., cancer cell death, reduction in viral replication). nih.govsciencedaily.com This approach has the advantage of identifying compounds that work through novel mechanisms of action or engage multiple targets, a concept known as polypharmacology. nih.gov

A diversified library of this compound derivatives could be screened using:

Reporter Gene Assays: These assays monitor the activity of specific signaling pathways by linking them to an easily measurable output, like light production. rjppd.org

High-Content Imaging: Automated microscopy can be used to visualize changes in cell morphology, protein localization, or other cellular features in response to compound treatment.

Cell Proliferation Assays: A fundamental screen to identify compounds that inhibit the growth of cancer cells or pathogenic microbes. rjppd.org

By re-engineering the natural product-like scaffold of this compound, it is possible to create derivatives that engage entirely new biological targets, opening up unforeseen therapeutic opportunities. nih.gov

Integration of High-Throughput Screening and Combinatorial Chemistry in Lead Compound Identification

To efficiently test the diverse chemical libraries generated from the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. nih.govslideshare.net

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related molecules. rjppd.org Using techniques like solid-phase synthesis, where molecules are built upon a resin bead, the process can be automated to quickly produce a library of hundreds or thousands of distinct this compound analogues. rjppd.orgslideshare.net This accelerates the process of chemical synthesis, reducing the time and cost associated with producing new drug candidates. slideshare.net

High-Throughput Screening (HTS) is the process of using automation to rapidly test these large compound libraries against biological targets. slideshare.netcombichemistry.com HTS can screen thousands of compounds per day, identifying initial "hits"—compounds that show activity in a specific assay. slideshare.net These hits provide the starting points for further optimization in a process known as hit-to-lead development. slideshare.net

| Technology | Role in Drug Discovery | Application to this compound |

| Combinatorial Chemistry | Rapidly generates large libraries of related compounds. slideshare.net | Automated synthesis of a diverse library of this compound derivatives by varying substituents on the phenol ring and amino group. |

| High-Throughput Screening (HTS) | Quickly assays large numbers of compounds to find initial "hits". combichemistry.com | Screening the derivative library against a panel of cancer cell lines, enzymes, or receptors to identify compounds with desired biological activity. |

This integrated approach dramatically accelerates the early stages of drug discovery, from initial idea to a validated lead compound. nih.gov

Contribution to Preclinical Drug Discovery Research

The this compound scaffold, particularly due to the presence of the cyclopropyl ring, is well-positioned to contribute significantly to preclinical drug discovery. The cyclopropyl group is a "bioisostere" for other groups like a phenyl ring or a double bond, but it imparts unique and often highly desirable properties to a molecule.

The inclusion of a cyclopropyl ring can address common roadblocks in drug discovery by:

Enhancing Potency: The rigid nature of the ring can lock the molecule into a conformation that is optimal for binding to its target receptor, an entropically favorable state. nih.gov

Increasing Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl chains, making the group more resistant to metabolic breakdown by enzymes in the liver. nih.gov

Improving Brain Permeability: The lipophilic nature of the cyclopropyl group can help molecules cross the blood-brain barrier, which is crucial for developing drugs that act on the central nervous system. nih.gov

Reducing Off-Target Effects: The conformational constraint imposed by the ring can improve selectivity for the intended target over other proteins, potentially reducing side effects. nih.gov

Given these advantages, optimized derivatives of this compound could serve as high-quality lead compounds for preclinical development, where their efficacy and safety would be evaluated in animal models of disease. The unique properties conferred by the cyclopropyl fragment make this scaffold a valuable starting point for developing next-generation therapeutics. nih.gov

Q & A

Q. Q1: What are the optimal synthetic routes for 3-(Cyclopropylamino)phenol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination between cyclopropylamine and a phenolic precursor. Key variables to optimize include:

- Catalysts : Use of Pd/C or CuCl in THF/EtOH systems for hydrogenation or coupling reactions .

- Temperature : Controlled reflux (e.g., 60–80°C) to avoid cyclopropane ring opening .

- Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity of the amine group .

A fractional factorial design can isolate critical parameters. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 1.0–1.5 ppm for cyclopropane protons) .

Q. Q2: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography : HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to detect impurities (<0.5% threshold) .

- Spectroscopy :

- Elemental analysis : Validate empirical formula (e.g., CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. Q3: How do stereochemical variations (e.g., enantiomers) of this compound influence its biological activity, and what experimental designs can resolve this?

Methodological Answer: Stereochemistry impacts receptor binding (e.g., G-protein-coupled receptors). To assess this:

- Chiral resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .

- Biological assays : Compare IC values in cell-based models (e.g., HEK293 cells transfected with target receptors). A dual-luciferase reporter system quantifies ligand efficacy .

- X-ray crystallography : Resolve crystal structures of enantiomer-receptor complexes to identify binding pocket interactions .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay, 48-hour exposure) .

- Metabolite profiling : LC-QTOF-MS to identify degradation products (e.g., oxidative ring-opening metabolites) .

- Meta-analysis : Use PRISMA frameworks to aggregate data, highlighting variables like solvent (DMSO vs. saline) or cell passage number .

Q. Q5: What computational tools predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Gaussian 16 to model HOMO-LUMO gaps (predicting electrophilicity) and Fukui indices for reactive sites .

- Molecular dynamics : GROMACS to simulate solvation dynamics in aqueous/PBS buffers .

- ADMET prediction : SwissADME or pkCSM for bioavailability (%F >30) and CYP450 inhibition risks .

Stability and Analytical Challenges

Q. Q6: What are the critical degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic conditions (0.1 M HCl, 40°C): Monitor cyclopropane ring opening via H NMR (loss of δ 1.0–1.5 ppm signals) .

- Oxidative stress (3% HO): LC-MS identifies quinone derivatives (m/z +16) .

- Photolysis : USP <660> guidelines; UVA/UVB exposure induces phenolic dimerization (HPLC retention time shifts) .

Q. Q7: What advanced analytical methods quantify trace impurities in this compound batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.